N-(2,4-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Description
N-(2,4-Dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a purine-based acetamide derivative characterized by a 2,4-dichlorophenyl substituent and a 1,3-dimethyl-2,6-dioxo-tetrahydro-7H-purine core. Below, we compare its structural and functional attributes with related compounds to infer structure-activity relationships (SARs).
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O3/c1-20-13-12(14(24)21(2)15(20)25)22(7-18-13)6-11(23)19-10-4-3-8(16)5-9(10)17/h3-5,7H,6H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFSERMJVJNWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H16Cl2N6O4
- Molecular Weight : 499.31 g/mol
- CAS Number : 666209-40-1
- Density : 1.63 g/cm³ (predicted)
- pKa : 11.78 (predicted)
The compound exhibits several biological activities that can be attributed to its structural components:
- Antimicrobial Activity : The dichlorophenyl group is known for enhancing the lipophilicity of compounds, which can improve their ability to penetrate bacterial membranes. Studies have indicated that similar compounds with halogen substitutions demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Inhibition of Enzymatic Pathways : The purine derivative structure allows the compound to interact with various enzymes involved in nucleotide metabolism. For instance, it may inhibit enzymes like MurB involved in peptidoglycan biosynthesis in bacteria .
- Receptor Modulation : The compound may act as a modulator of certain receptors, particularly adenosine receptors. Research has shown that derivatives with similar structures can enhance or inhibit receptor activity depending on their specific substitutions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced significantly by structural modifications:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 2 and 4 | Dichloro substitution | Enhanced antibacterial activity |
| N3 | Acetyl vs Ethoxy group | Acetyl enhances MurB inhibition |
| Aromatic Ring | Halogen substitutions | Variations in lipophilicity and receptor binding affinity |
Case Study 1: Antibacterial Activity
A study focused on a series of purine derivatives found that compounds with a dichlorophenyl moiety exhibited increased antibacterial potency compared to their non-halogenated counterparts. The mechanism was linked to improved membrane permeability and enzyme inhibition .
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that this compound effectively inhibited MurB enzyme activity with an IC50 value indicating strong potential for development as an antimicrobial agent .
Case Study 3: Receptor Interaction
Research into receptor interactions revealed that similar compounds could act as positive allosteric modulators at adenosine receptors. This suggests potential applications in modulating physiological responses related to inflammation and pain .
Comparison with Similar Compounds
Modifications on the Aryl Acetamide Substituent
The 2,4-dichlorophenyl group in the target compound distinguishes it from analogs with varying aryl substitutions:
Key Observations :
- Chlorine atoms in the 2,4-dichlorophenyl group likely increase lipophilicity and resistance to oxidative metabolism compared to methyl or trifluoromethyl groups .
- Hydrazide derivatives (e.g., ) exhibit altered solubility profiles due to their ability to form intermolecular hydrogen bonds, which could influence bioavailability.
Modifications to the Purine Core
Variations in the purine scaffold impact electronic and steric properties:
Key Observations :
Extended Functionalization
Some analogs feature additional functional groups or alkyl chains:
Key Observations :
- Long alkyl chains (e.g., hexadecyloxy in ) significantly increase molecular weight and lipophilicity, which may restrict blood-brain barrier penetration but enhance local tissue retention.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
